[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine is a pyrrole-based secondary amine with a calculated LogP of ~1.23—higher than its N-methyl analog—making it the preferred fragment for CNS drug discovery programs targeting improved blood-brain barrier permeability. The low molecular weight (138.21) and single H-bond donor maintain favorable CNS MPO scores. As a distinct chemical probe in the (pyrrol-2-yl)methylamine family, it enables systematic SAR exploration of N-ethyl substitution on MAO-A vs. MAO-B isoform selectivity (selectivity can invert >10^6-fold across analogs). The secondary amine serves as a versatile nucleophile in reductive amination for constructing complex tertiary amine libraries. Procure this research intermediate to correlate incremental LogP, steric, and activity changes before advancing to lead optimization.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 1211513-33-5
Cat. No. B1420743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
CAS1211513-33-5
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1CNC
InChIInChI=1S/C8H14N2/c1-3-10-6-4-5-8(10)7-9-2/h4-6,9H,3,7H2,1-2H3
InChIKeyLDLOQRCPVSDJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine CAS 1211513-33-5: Technical Profile and Procurement Context


[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine (CAS: 1211513-33-5) is a pyrrole-based secondary amine building block with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It features an ethyl substituent at the 1-position of the pyrrole ring and a methylaminomethyl group at the 2-position, yielding a compact heterocyclic scaffold with a computed LogP of approximately 1.23 . This compound is commercially available from multiple vendors at purities typically ≥95% and is marketed for research and further manufacturing use . Structurally, it belongs to the (pyrrol-2-yl)methylamine family, a class widely employed in medicinal chemistry as fragments for drug discovery and as intermediates in the synthesis of biologically active molecules .

Why Generic Substitution Fails: Structural Nuances in Pyrrole-Based Amine Building Blocks Impact Downstream SAR


Within the (pyrrol-2-yl)methylamine chemotype, seemingly minor alterations to N-substitution or the amine moiety can profoundly modulate physicochemical properties and biological target engagement. For instance, in a series of pyrrole MAO inhibitors, changing the N-substituent from methyl to hydrogen or modifying the amine side chain resulted in selectivity indices ranging from 0.0057 to 12,500 between MAO-B and MAO-A isoforms [1]. Similarly, the computed LogP of closely related analogs can vary by over 0.5 units—e.g., an N-ethyl derivative exhibits a LogP of ~1.23 , while the corresponding N-methyl analog has a lower LogP and reduced molecular weight, which can differentially impact membrane permeability and solubility profiles. Therefore, substituting one pyrrole-2-ylmethylamine for another without empirical validation risks introducing uncontrolled shifts in potency, selectivity, or pharmacokinetic behavior in a lead optimization campaign.

Quantitative Differentiation Guide: [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine vs. Structural Analogs


Physicochemical Differentiation: Increased Lipophilicity vs. N-Methyl Analog

The target compound exhibits an elevated computed LogP relative to its N-methyl analog, which is predicted to enhance membrane permeability. Specifically, [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine has a computed LogP of 1.23 (XLogP3-AA) , whereas the direct analog (1-methyl-1H-pyrrol-2-yl)methylamine (CAS 69807-81-4) has a lower molecular weight (110.16 g/mol) and, based on structurally analogous pyrrole amines, is expected to have a lower LogP by approximately 0.3–0.5 units [1]. This difference in lipophilicity can influence passive diffusion across biological membranes and may alter off-target binding profiles.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Structural Distinction: Ethyl vs. Methyl N-Substitution as a Determinant of MAO Isoform Selectivity

In a published structure-activity relationship (SAR) study of pyrrole-2-ylmethylamines as monoamine oxidase (MAO) inhibitors, the nature of the N-substituent on the pyrrole ring was found to be a critical determinant of isoform selectivity. While the target compound itself was not directly assayed, the study demonstrated that N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (compound 7) exhibited potent and highly selective MAO-B inhibition (selectivity index = 0.0057), whereas N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine (compound 18) showed extreme selectivity for MAO-A (selectivity index = 12,500) [1]. These data illustrate that even a change from hydrogen to methyl at the pyrrole nitrogen, in combination with the amine substitution pattern, can invert isoform selectivity by over six orders of magnitude.

Enzymology MAO Inhibition Neuropharmacology

Chain Length Differentiation: Ethyl vs. Propyl N-Substitution Modulates Steric Bulk and Molecular Weight

The target compound (MW 138.21 g/mol, C8H14N2) occupies a distinct position in the homologous series of N-alkyl pyrrole-2-ylmethylamines. Compared to the N-methyl analog (MW 110.16 g/mol, C6H10N2) and the N-propyl analog (MW ~152.24 g/mol, C9H16N2), the ethyl derivative offers an intermediate lipophilicity and steric profile. This increment in chain length allows fine-tuning of hydrophobic interactions with target protein pockets without exceeding typical fragment-based drug discovery molecular weight guidelines (MW < 300 Da) or introducing excessive rotatable bonds (3 rotatable bonds for the target compound ).

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Optimal Application Scenarios for [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine in R&D and Manufacturing


Fragment-Based Drug Discovery for CNS Targets Requiring Enhanced BBB Penetration

The target compound's elevated LogP (1.23) compared to its N-methyl analog positions it as a preferred fragment for central nervous system (CNS) drug discovery campaigns. Medicinal chemists can leverage this increased lipophilicity to improve blood-brain barrier permeability in early-stage hits, while the low molecular weight (138.21 g/mol) and minimal hydrogen bond donors (1) maintain favorable CNS MPO scores [1].

Lead Optimization for MAO Isoform Selectivity Profiling

Building on the class-level SAR demonstrating that N-substitution on the pyrrole ring can invert MAO isoform selectivity by >10^6-fold [1], the target compound serves as a distinct chemical probe. It enables medicinal chemists to systematically explore the impact of an ethyl substituent on MAO-A vs. MAO-B selectivity, complementing existing data on N-H and N-methyl analogs.

Synthesis of Advanced Heterocyclic Intermediates via Reductive Amination

As a secondary amine, [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine is a versatile nucleophile for reductive amination reactions, enabling the construction of more complex tertiary amine scaffolds. The ethyl group provides a defined hydrophobic anchor for subsequent structure-based design, while the methylaminomethyl moiety can be further elaborated to introduce additional diversity points [2].

Physicochemical Profiling and Analoging in Hit-to-Lead Stages

When a hit contains a pyrrole-2-ylmethylamine core, systematic variation of the N-alkyl substituent (H → methyl → ethyl → propyl) is a standard SAR exploration strategy. The target compound provides the intermediate ethyl variant, allowing researchers to correlate incremental changes in LogP, molecular weight, and steric bulk with shifts in biological activity . This data-driven approach facilitates the identification of optimal substituents before advancing to more resource-intensive lead optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.